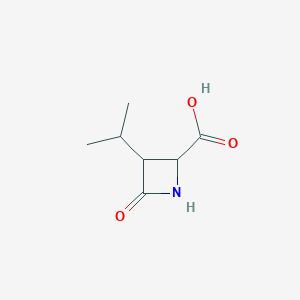
4-Oxo-3-propan-2-ylazetidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-3-propan-2-ylazetidine-2-carboxylic acid is a heterocyclic compound that features an azetidine ring with a carboxylic acid and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3-propan-2-ylazetidine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . This method is known for its high yield and operational simplicity.
Another approach involves the cyclization of α-amino ynones and the three-component reactions of 2,3-diketo esters, amines, and ketones . These methods have shown significant scope in the synthesis of azetidine derivatives.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-3-propan-2-ylazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Oxo-3-propan-2-ylazetidine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and peptides.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Oxo-3-propan-2-ylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound is structurally related and has similar bioactive properties.
Pyrrolidine derivatives: These compounds share a similar heterocyclic structure and are used in medicinal chemistry.
Uniqueness
4-Oxo-3-propan-2-ylazetidine-2-carboxylic acid is unique due to its specific azetidine ring structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
4-oxo-3-propan-2-ylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-3(2)4-5(7(10)11)8-6(4)9/h3-5H,1-2H3,(H,8,9)(H,10,11) |
Clave InChI |
YODFZGOQPWQTLF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(NC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


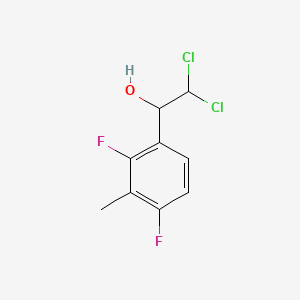
![tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14779155.png)
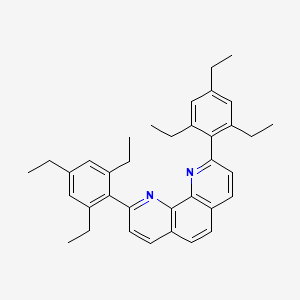
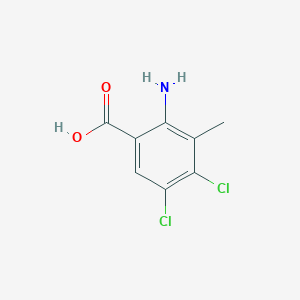
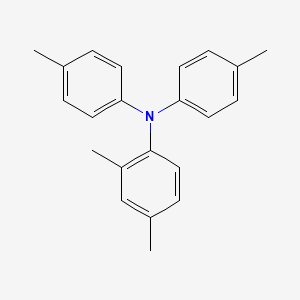
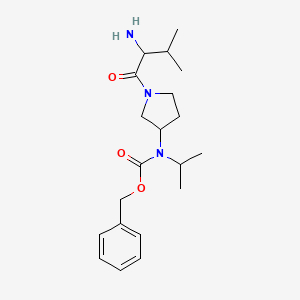
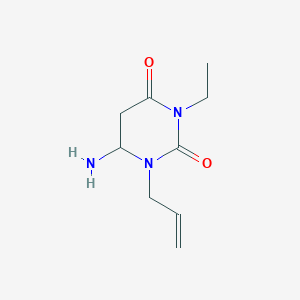
![3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14779196.png)
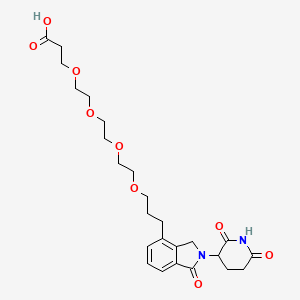

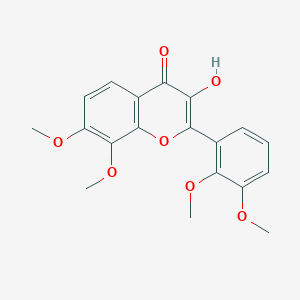
![1-(4-Fluorophenyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B14779216.png)
![2-amino-N-[(6-chloropyridin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14779221.png)

